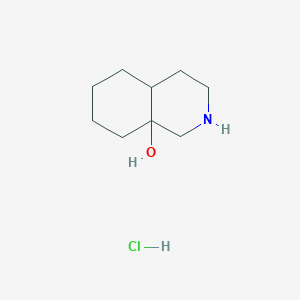

Decahydroisoquinolin-8a-ol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le chlorhydrate de décahydroisoquinolin-8a-ol est un composé chimique de formule moléculaire C₉H₁₈ClNO et de masse moléculaire 191,70 g/mol . C'est un dérivé de l'isoquinoléine, un composé bicyclique constitué d'un cycle benzénique fusionné à un cycle pyridine. Ce composé est principalement utilisé dans la recherche et les applications industrielles en raison de ses propriétés chimiques uniques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du chlorhydrate de décahydroisoquinolin-8a-ol implique généralement la réduction de dérivés d'isoquinoléine. Une méthode courante est l'hydrogénation catalytique de l'isoquinoléine en présence d'un catalyseur approprié tel que le palladium sur carbone (Pd/C) sous haute pression et température . La décahydroisoquinoléine résultante est ensuite soumise à une hydroxylation pour introduire le groupe hydroxyle en position 8a. Enfin, le composé est converti en son sel chlorhydrate par traitement avec de l'acide chlorhydrique.

Méthodes de production industrielle

La production industrielle du chlorhydrate de décahydroisoquinolin-8a-ol suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de grands réacteurs et de systèmes à flux continu pour assurer une production efficace et constante. Les conditions de réaction sont soigneusement contrôlées pour optimiser le rendement et la pureté, et le produit final est soumis à des mesures rigoureuses de contrôle qualité pour répondre aux normes industrielles .

Analyse Des Réactions Chimiques

Types de réactions

Le chlorhydrate de décahydroisoquinolin-8a-ol subit diverses réactions chimiques, notamment :

Oxydation : Le groupe hydroxyle peut être oxydé pour former une cétone ou un aldéhyde.

Réduction : Le composé peut être réduit pour éliminer le groupe hydroxyle, ce qui donne de la décahydroisoquinoléine.

Substitution : Le groupe hydroxyle peut être substitué par d'autres groupes fonctionnels tels que des halogènes ou des amines.

Réactifs et conditions communs

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃) en milieu acide.

Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄) sont utilisés.

Substitution : Des réactifs comme le chlorure de thionyle (SOCl₂) ou le tribromure de phosphore (PBr₃) sont utilisés pour les réactions d'halogénation.

Principaux produits formés

Oxydation : Formation de cétones ou d'aldéhydes.

Réduction : Formation de décahydroisoquinoléine.

Substitution : Formation de dérivés halogénés ou aminés.

Applications de recherche scientifique

Le chlorhydrate de décahydroisoquinolin-8a-ol a une large gamme d'applications dans la recherche scientifique :

Mécanisme d'action

Le mécanisme d'action du chlorhydrate de décahydroisoquinolin-8a-ol implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe hydroxyle en position 8a joue un rôle crucial dans son activité biologique. Il peut former des liaisons hydrogène avec des protéines cibles, affectant ainsi leur structure et leur fonction. De plus, le composé peut interagir avec des récepteurs cellulaires et des enzymes, modulant diverses voies biochimiques .

Applications De Recherche Scientifique

Decahydroisoquinolin-8a-ol hydrochloride has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of decahydroisoquinolin-8a-ol hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 8a position plays a crucial role in its biological activity. It can form hydrogen bonds with target proteins, affecting their structure and function. Additionally, the compound may interact with cellular receptors and enzymes, modulating various biochemical pathways .

Comparaison Avec Des Composés Similaires

Le chlorhydrate de décahydroisoquinolin-8a-ol peut être comparé à d'autres composés similaires tels que :

Décahydroisoquinoléine : Manque le groupe hydroxyle, ce qui entraîne des propriétés chimiques et biologiques différentes.

Octahydroisoquinoléine : A moins d'atomes d'hydrogène, ce qui entraîne des variations de réactivité et de stabilité.

Hydroxyisoquinoléine : Contient un groupe hydroxyle mais diffère en position et en structure globale.

L'unicité du chlorhydrate de décahydroisoquinolin-8a-ol réside dans son motif d'hydroxylation spécifique et sa capacité à former des sels chlorhydrates stables, ce qui améliore sa solubilité et son utilisation dans diverses applications .

Propriétés

Formule moléculaire |

C9H18ClNO |

|---|---|

Poids moléculaire |

191.70 g/mol |

Nom IUPAC |

2,3,4,4a,5,6,7,8-octahydro-1H-isoquinolin-8a-ol;hydrochloride |

InChI |

InChI=1S/C9H17NO.ClH/c11-9-5-2-1-3-8(9)4-6-10-7-9;/h8,10-11H,1-7H2;1H |

Clé InChI |

YQKNHVXVYOASHK-UHFFFAOYSA-N |

SMILES canonique |

C1CCC2(CNCCC2C1)O.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(3,4-Dimethoxyphenyl)methylidene]-1,3-bis(3-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11716087.png)

![(2E)-2-[(2E)-2-[3-(5-methylfuran-2-yl)propylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11716112.png)

![Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)propanoate](/img/structure/B11716126.png)

![2-methyl-N-(2,2,2-trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11716135.png)

![(2Z)-2-[(2E)-2-[(furan-2-yl)methylidene]hydrazin-1-ylidene]-5-phenyl-1,3-thiazolidin-4-one](/img/structure/B11716165.png)

![11-(2-Hydroxyethyl)-12-methyl-1,3,5,11-tetraazatricyclo[7.4.0.0,2,7]trideca-2(7),3,8,12-tetraene-6,10-dione](/img/structure/B11716171.png)

![{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]sulfanyl}acetic acid](/img/structure/B11716187.png)